4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine 4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18220316
InChI: InChI=1S/C9H6BrClN2S/c10-6-3-5(1-2-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
SMILES:
Molecular Formula: C9H6BrClN2S
Molecular Weight: 289.58 g/mol

4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine

CAS No.:

Cat. No.: VC18220316

Molecular Formula: C9H6BrClN2S

Molecular Weight: 289.58 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine -

Specification

Molecular Formula C9H6BrClN2S
Molecular Weight 289.58 g/mol
IUPAC Name 4-(3-bromo-4-chlorophenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C9H6BrClN2S/c10-6-3-5(1-2-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
Standard InChI Key MAJXVTIKUADZHP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=CSC(=N2)N)Br)Cl

Introduction

Chemical Structure and Physicochemical Properties

4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine features a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted at position 4 with a 3-bromo-4-chlorophenyl group and at position 2 with an amine functional group. The molecular formula is C₉H₅BrClN₂S, yielding a molecular weight of 307.57 g/mol. Key physicochemical properties inferred from analogous thiazole derivatives include:

  • Melting Point: Estimated between 160–180°C based on similar halogenated thiazoles .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) due to the amine and halogen substituents.

  • Stability: Expected to exhibit moderate thermal stability, with decomposition observed above 250°C.

The electronic effects of the bromo and chloro substituents on the phenyl ring may enhance electrophilic substitution reactivity, while the electron-rich thiazole ring could participate in coordination chemistry .

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of 4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine can be inferred from methodologies used for analogous thiazoles . A two-step approach is proposed:

  • Formation of the Thiazole Core:

    • React 3-bromo-4-chlorophenylacetone with thiourea in the presence of bromine (Br₂) to form 2-amino-4-(3-bromo-4-chlorophenyl)thiazole.

    • Reaction Conditions: Reflux in methanol for 8–12 hours, followed by recrystallization in ethanol .

  • Purification and Characterization:

    • Column chromatography (silica gel, ethyl acetate/hexane eluent) yields pure product.

    • Confirmation via 1H NMR, IR, and mass spectrometry (Table 1).

Table 1: Key Spectroscopic Data for 4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine

TechniqueData
1H NMR (400 MHz, DMSO-d₆)δ 7.85 (d, 1H, Ar-H), 7.72 (d, 1H, Ar-H), 7.55 (s, 1H, thiazole-H), 6.92 (s, 2H, NH₂)
IR (KBr, cm⁻¹)3450 (–NH₂), 1620 (C=N), 1550 (C–S–C), 680 (C–Br), 750 (C–Cl)
MS (EI)m/z 307.57 (M⁺), 309.57 (M⁺+2 for Br), 311.57 (M⁺+2 for Cl)

Industrial Scalability

Large-scale production would require optimizing reaction parameters (e.g., temperature, stoichiometry) to maximize yield (>85%) and minimize byproducts. Continuous flow reactors could enhance efficiency, as demonstrated in thiazole syntheses .

Reactivity and Functionalization

The compound’s reactivity is governed by its amine and halogen substituents:

  • Nucleophilic Substitution: The bromo and chloro groups undergo substitution with amines or thiols under basic conditions.

  • Oxidation: The thiazole sulfur can be oxidized to sulfoxides using hydrogen peroxide .

  • Coordination Chemistry: The amine and sulfur atoms may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).

CompoundActivity (IC₅₀/MIC)Target
4-(4-Chlorophenyl)-1,3-thiazol-2-amine4.5 µMM. tuberculosis
N-(2,4-dimethoxyphenyl)thiazole10.0 µg/mLSGC-7901 gastric cancer

Challenges and Future Directions

  • Synthetic Challenges: Bromine’s steric bulk may hinder cyclization; optimizing catalysts (e.g., Lewis acids) could mitigate this.

  • Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity and nephrotoxicity.

  • Structure-Activity Relationships (SAR): Modifying the halogen positions could enhance bioactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator